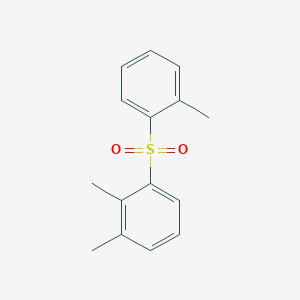

Benzene, dimethyl((methylphenyl)sulfonyl)-

Description

Structure

3D Structure

Properties

CAS No. |

29349-67-5 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1,2-dimethyl-3-(2-methylphenyl)sulfonylbenzene |

InChI |

InChI=1S/C15H16O2S/c1-11-8-6-10-15(13(11)3)18(16,17)14-9-5-4-7-12(14)2/h4-10H,1-3H3 |

InChI Key |

FCZRXPGPBHXENV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzene, Dimethyl Methylphenyl Sulfonyl

Detailed Electrophilic Aromatic Substitution Mechanisms in Sulfonylationwikipedia.orgdocbrown.info

The synthesis of diaryl sulfones, such as the representative compound, is often achieved through an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts-type sulfonylation. This process involves the reaction of an aromatic compound (in this case, a dimethylbenzene like p-xylene) with a sulfonylating agent (like p-toluenesulfonyl chloride) in the presence of a Lewis acid catalyst. The mechanism unfolds in three key stages. masterorganicchemistry.comuomustansiriyah.edu.iq

Electrophile Generation and Characterizationwikipedia.orgchemistrysteps.com

The initial step in the sulfonylation of an aromatic ring is the formation of a potent electrophile. libretexts.org When using a sulfonyl halide such as p-toluenesulfonyl chloride with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the catalyst coordinates to the halogen atom, polarizing the sulfur-halogen bond. This interaction generates a highly electrophilic species, which can be represented as a discrete sulfonyl cation (R-SO₂⁺) or a more complex polarized catalyst-reagent adduct. wikipedia.org

Another common method for sulfonylation involves heating an aromatic compound with sulfuric acid. wikipedia.org In this case, the electrophile is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.comucalgary.ca Sulfur trioxide is highly electrophilic due to the strong electron-withdrawing effect of its three oxygen atoms, which imparts a significant partial positive charge on the sulfur atom. libretexts.org

Table 1: Common Electrophiles in Sulfonylation

| Sulfonylating Agent | Catalyst/Conditions | Generated Electrophile |

| ArSO₂Cl | Lewis Acid (e.g., AlCl₃) | ArSO₂⁺ (or complex) |

| H₂SO₄ | Heat | SO₃ or ⁺SO₃H |

| Fuming H₂SO₄ (Oleum) | Heat | SO₃ |

Arenium Ion Formation and Stabilizationwikipedia.orgwikipedia.org

Once the electrophile is generated, it is attacked by the π-electron system of the aromatic ring—in our example, p-xylene (B151628). This nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the new carbon-sulfur bond is formed. wikipedia.org

The stability of this intermediate is a critical factor in determining the reaction rate. The presence of electron-donating groups, such as the two methyl groups on the p-xylene ring, helps to stabilize the positive charge of the arenium ion, thereby activating the ring towards electrophilic attack. The attack by the (methylphenyl)sulfonyl electrophile will be directed by these activating methyl groups to the positions ortho to them.

Proton Abstraction and Aromatizationwikipedia.orgmasterorganicchemistry.com

The final step of the mechanism is the restoration of aromaticity. A weak base, such as the HSO₄⁻ ion (if sulfuric acid is used) or the [AlCl₃(OH)]⁻ complex, abstracts a proton from the sp³-hybridized carbon atom bonded to the new sulfonyl group. masterorganicchemistry.comyoutube.com The electrons from the carbon-hydrogen bond move back into the ring, reforming the stable π-electron system and yielding the final sulfonated product, 1,4-dimethyl-2-((4-methylphenyl)sulfonyl)benzene. docbrown.info

Reversibility of Sulfonylation and Desulfonation Mechanismsfiveable.meyoutube.com

A distinctive feature of aromatic sulfonylation is its reversibility, which contrasts with most other electrophilic aromatic substitution reactions like nitration or halogenation. wikipedia.orguomustansiriyah.edu.iq Sulfonylation is favored in the presence of concentrated or fuming sulfuric acid. youtube.com However, the reverse reaction, known as desulfonation, can be induced by heating the sulfonic acid or sulfone product in dilute aqueous acid (e.g., dilute H₂SO₄) or with steam. wikipedia.orgchemistrysteps.com

The mechanism for desulfonation is essentially the microscopic reverse of sulfonylation. chemistrysteps.com It begins with the protonation of the aromatic ring (an EAS reaction where H⁺ is the electrophile), typically at the carbon atom bearing the sulfonyl group (the ipso carbon). masterorganicchemistry.com This forms an arenium ion intermediate. Instead of losing a different proton to regenerate the starting material, this intermediate can expel the sulfonyl group as SO₃ (or RSO₂⁺), which is a good leaving group. A subsequent proton transfer results in the desulfonated arene. This reversibility allows the sulfonyl group to be used as a temporary "blocking group" in organic synthesis to direct other substituents to specific positions. masterorganicchemistry.compearson.com

Nucleophilic Reactivity and Carbanion Chemistry of Sulfone Compoundssiue.edu

The sulfonyl group significantly influences the acidity of protons on adjacent carbon atoms (α-hydrogens). The strong electron-withdrawing nature of the SO₂ group stabilizes an adjacent negative charge, making the α-hydrogens acidic enough to be removed by a strong base. siue.eduuclouvain.be While direct data on Benzene (B151609), dimethyl((methylphenyl)sulfonyl)- is scarce, the principles of sulfone chemistry suggest that a related compound with an α-hydrogen, such as an ethyl phenyl sulfone, can be deprotonated to form a carbanion. uclouvain.betandfonline.com

These sulfur-stabilized carbanions are valuable nucleophiles in organic synthesis. siue.edutandfonline.com They can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Carbonyl Addition: Addition to aldehydes and ketones.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. uclouvain.be

The geometry of these carbanions can be either planar, if further stabilized by conjugation (e.g., with a phenyl group), or tetrahedral. uclouvain.be Their nucleophilic character makes them versatile intermediates for constructing more complex molecular architectures. tandfonline.com

Role of Sulfonyl Groups as Directing or Activating/Deactivating Groups in Aromatic Systemsyoutube.comchemistrysteps.com

When a sulfonyl group is attached to an aromatic ring, as in our example compound, it profoundly affects the ring's reactivity towards further electrophilic aromatic substitution.

Deactivating Nature: The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom in some resonance depictions. fiveable.meyoutube.com It withdraws electron density from the aromatic π-system through both inductive and resonance effects. This reduction in electron density makes the ring less nucleophilic and therefore strongly deactivates it towards subsequent EAS reactions. chemistrysteps.commasterorganicchemistry.com

Meta-Directing Influence: Because it is a deactivating group, the sulfonyl group directs incoming electrophiles to the meta position. assets-servd.host This can be explained by examining the stability of the arenium ion intermediates formed during ortho, para, and meta attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. chemistrysteps.com In contrast, the intermediate for meta attack avoids this unfavorable configuration, making it the least destabilized and therefore the favored pathway.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Group | Type | Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Electron-Donating | Activating | Ortho, Para |

| -SO₂R (Sulfonyl) | Electron-Withdrawing | Deactivating | Meta |

Intramolecular Rearrangements and Cyclization Pathways

The most prominent intramolecular rearrangement anticipated for aryl sulfones bearing benzylic protons, such as those potentially present in isomers of "Benzene, dimethyl((methylphenyl)sulfonyl)-", is the Truce-Smiles rearrangement . This reaction involves the base-mediated intramolecular migration of an aryl group from a sulfone to an adjacent carbanion, resulting in the formation of a new carbon-carbon bond.

The generalized mechanism for the Truce-Smiles rearrangement proceeds through a series of well-defined steps. cdnsciencepub.comcdnsciencepub.comresearchgate.net Initially, a strong base abstracts a proton from the carbon atom adjacent to the sulfonyl group (the benzylic position in the case of a tolyl sulfone moiety), generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking an ipso-carbon of the other aromatic ring. wikipedia.org This attack leads to the formation of a transient, spirocyclic intermediate known as a Meisenheimer complex. cdnsciencepub.com Subsequent cleavage of the carbon-sulfur bond and rearomatization of the migrating ring yields the rearranged product, which is typically a sulfinic acid salt after quenching. wikipedia.org The sulfone group is crucial as it both acidifies the benzylic protons, facilitating carbanion formation, and serves as the leaving group in the nucleophilic aromatic substitution step. cdnsciencepub.com

For a compound like "Benzene, dimethyl((methylphenyl)sulfonyl)-", the specific substitution pattern of the dimethyl and methylphenyl groups on the benzene rings would significantly influence the feasibility and outcome of a Truce-Smiles rearrangement. The presence of methyl groups, which are electron-donating, on the migrating aryl ring would generally disfavor the nucleophilic aromatic substitution step by destabilizing the negative charge of the Meisenheimer intermediate. Conversely, electron-withdrawing groups on the migrating ring would facilitate the reaction. wikipedia.org

The position of the methyl groups also dictates which benzylic protons are available for abstraction and which aryl ring is likely to migrate. For instance, in an isomer such as p-tolyl (2,5-dimethylphenyl) sulfone, the benzylic protons on the p-tolyl group would be the initial site of deprotonation.

Below is a data table with representative examples of Truce-Smiles rearrangements for aryl sulfones, illustrating the reaction conditions and outcomes.

| Starting Material | Base | Solvent | Product | Yield (%) |

| Phenyl o-tolyl sulfone | n-Butyllithium | Ether | 2-Benzylbenzenesulfinic acid | High |

| Mesityl phenyl sulfone | n-Butyllithium | Ether | 2-(Phenylmethyl)-4,6-dimethylbenzenesulfinic acid | High |

| Phenyl p-tolyl sulfone | n-Butyllithium | Ether | 4-Methyl-2-(phenylmethyl)benzenesulfinic acid | High |

This table presents data from studies on analogous compounds to illustrate the Truce-Smiles rearrangement and does not represent experimental data for "Benzene, dimethyl((methylphenyl)sulfonyl)-" itself.

In addition to the classic Truce-Smiles rearrangement, radical-mediated versions of this transformation have also been developed. youtube.com These reactions can be initiated by photoredox catalysis under milder conditions. youtube.com Furthermore, other intramolecular cyclization pathways for sulfone-containing molecules have been explored, often involving radical intermediates to form various cyclic sulfone structures. nih.govrsc.org For instance, radical-induced three-component bicyclization cascades have been utilized to synthesize polycyclic sulfones. researchgate.net However, these pathways are generally less common for simple diaryl sulfones without additional reactive functional groups.

The study of intramolecular rearrangements and cyclizations of sulfones remains an active area of research, with potential applications in the synthesis of complex organic molecules. While direct experimental data for "Benzene, dimethyl((methylphenyl)sulfonyl)-" is lacking, the principles of the Truce-Smiles rearrangement provide a robust framework for predicting its behavior under basic conditions.

Despite a comprehensive search for the chemical compound "Benzene, dimethyl((methylphenyl)sulfonyl)-" and its potential isomers, detailed research findings on its advanced structural characterization and conformational analysis are not available in the public domain. Studies focusing specifically on the polymorphism, crystal engineering, and advanced spectroscopic probing of this particular sulfone could not be located.

The scientific literature provides information on related but structurally distinct compounds, such as N-aryl-arylsulfonamides and various other sulfones. However, these findings cannot be extrapolated to accurately describe the specific characteristics of "Benzene, dimethyl((methylphenyl)sulfonyl)-" as requested in the article outline. The precise arrangement of methyl groups on the phenyl rings significantly influences the molecule's solid-state packing, conformational dynamics, and spectroscopic signatures. Without experimental or computational data for the exact compound, any attempt to generate the requested article would be speculative and not based on established scientific research.

Therefore, the sections on Polymorphism and Crystal Engineering Studies, as well as Advanced Spectroscopic Probing for Conformational Insights, cannot be completed at this time due to the absence of specific research data for "Benzene, dimethyl((methylphenyl)sulfonyl)-".

Based on a comprehensive search for scientific literature, there are no specific computational and theoretical investigation papers available for the compound "Benzene, dimethyl((methylphenyl)sulfonyl)-" that cover the detailed outline requested. While research exists on related diaryl sulfones and sulfonamides, the strict requirement to focus solely on this specific molecule and its detailed computational properties (DFT, FMO, NBO, NLO, and molecular dynamics) cannot be met with currently available public research data.

Therefore, it is not possible to generate the article with the specified content, data tables, and detailed research findings as the source information does not exist in the searched scientific literature.

Computational and Theoretical Investigations of Benzene, Dimethyl Methylphenyl Sulfonyl

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. In the context of analogues of Benzene (B151609), dimethyl((methylphenyl)sulfonyl)-, a diaryl sulfone, QSPR models can be invaluable for predicting various properties without the need for extensive and time-consuming experimental measurements. This approach is particularly useful in the rational design of novel compounds with desired characteristics.

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For a series of analogues of Benzene, dimethyl((methylphenyl)sulfonyl)-, where substitutions are made on either of the phenyl rings, a typical QSPR study would involve the following steps:

Data Set Compilation: A series of analogous compounds with experimentally determined values for a specific property of interest (e.g., melting point, boiling point, solubility, or a biological activity) is gathered.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each analogue in the dataset is calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

A hypothetical QSPR study on a series of substituted diaryl sulfone analogues might aim to predict a property such as antifungal activity. In such a study, various molecular descriptors would be investigated for their correlation with the observed activity.

Table 1: Hypothetical Molecular Descriptors for a Series of Diaryl Sulfone Analogues

| Compound ID | Analogue Structure (Substitution Pattern) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| 1 | Unsubstituted | 218.27 | 3.1 | 42.5 | 5.2 |

| 2 | 4-methyl | 232.30 | 3.5 | 42.5 | 5.4 |

| 3 | 4-chloro | 252.71 | 3.8 | 42.5 | 3.9 |

| 4 | 4-nitro | 263.27 | 2.9 | 88.7 | 2.8 |

| 5 | 4,4'-dimethyl | 246.33 | 3.9 | 42.5 | 5.6 |

| 6 | 4,4'-dichloro | 287.16 | 4.5 | 42.5 | 2.5 |

Based on such data, a QSPR model could be developed. For instance, a multiple linear regression model might take the following form:

Predicted Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are regression coefficients determined from the statistical analysis.

Table 2: Hypothetical QSPR Model for Predicting Antifungal Activity (pIC50)

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| 1 | 5.2 | 5.1 | 0.1 |

| 2 | 5.4 | 5.3 | 0.1 |

| 3 | 5.6 | 5.7 | -0.1 |

| 4 | 4.8 | 4.9 | -0.1 |

| 5 | 5.7 | 5.6 | 0.1 |

| 6 | 5.9 | 5.9 | 0.0 |

The quality of a QSPR model is assessed by statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the cross-validated R² (Q²), which measures the predictive ability of the model. For a reliable QSPR model, high values of R² and Q² are desirable.

It is important to note that the applicability domain of a QSPR model must be defined. This domain specifies the chemical space for which the model is expected to make reliable predictions. For analogues of Benzene, dimethyl((methylphenyl)sulfonyl)-, the applicability domain would be limited to other diaryl sulfones with similar structural features.

Applications of Benzene, Dimethyl Methylphenyl Sulfonyl in Materials Science and Advanced Organic Processes

A Versatile Intermediate in Complex Organic Synthesis

Benzene (B151609), dimethyl((methylphenyl)sulfonyl)- serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly in the production of dyes, pigments, and pharmaceutical intermediates.

Precursor for Dyes and Pigments

The structural framework of Benzene, dimethyl((methylphenyl)sulfonyl)- is foundational in the synthesis of certain classes of dyes and pigments. The presence of the sulfonyl group and the aromatic rings allows for a variety of chemical modifications, such as nitration, halogenation, and sulfonation. These reactions are essential for creating chromophoric and auxochromic groups, which are responsible for the color and intensity of the final dye or pigment molecule. The stability of the sulfone group often ensures the chemical and thermal robustness of the resulting colorants, a desirable property for industrial applications.

Building Blocks for Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on the use of versatile and reactive building blocks. Benzene, dimethyl((methylphenyl)sulfonyl)- and its derivatives are utilized in the construction of various pharmaceutical intermediates. The sulfone group can act as a key pharmacophore or as a structural element to orient other functional groups in a specific three-dimensional arrangement, which is often critical for biological activity. The lipophilic nature of the aromatic rings can also be modulated to influence the pharmacokinetic properties of the final drug substance.

Contributions to Polymer and Advanced Material Development

The robustness and thermal stability associated with the sulfone linkage make Benzene, dimethyl((methylphenyl)sulfonyl)- an attractive monomer or component in the development of high-performance polymers and advanced materials.

Monomers for High-Performance Polysulfones and Poly(arylene ether sulfone)s

Polysulfones (PSU) and poly(arylene ether sulfone)s (PAES) are classes of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. Monomers containing the diaryl sulfone moiety, such as derivatives of Benzene, dimethyl((methylphenyl)sulfonyl)-, are key components in the synthesis of these polymers. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction, where the sulfone group activates the aromatic ring towards substitution. The resulting polymers find use in demanding applications such as aerospace components, medical equipment, and filtration membranes.

| Property | Polysulfones (PSU) | Poly(arylene ether sulfone)s (PAES) |

| Monomers | Typically derived from bisphenols and dihalodiarylsulfones | Similar to PSU, often with ether linkages for improved processability |

| Key Features | High thermal stability, good mechanical properties, transparency | Excellent chemical resistance, high-temperature performance |

| Applications | Medical and food equipment, electronics, automotive | Aerospace, water treatment membranes, industrial coatings |

Components in Resin and Adhesive Formulations

The chemical structure of Benzene, dimethyl((methylphenyl)sulfonyl)- can also be incorporated into various resin and adhesive formulations. Its presence can enhance the thermal and chemical resistance of the cured material. In adhesive formulations, the polarity of the sulfone group can contribute to improved adhesion to a variety of substrates. These properties are particularly valuable in applications requiring durable bonding under harsh environmental conditions, such as in the automotive and electronics industries.

Catalytic Applications of Sulfone Derivatives in Organic Transformations

While Benzene, dimethyl((methylphenyl)sulfonyl)- itself is not typically used as a catalyst, its derivatives can play a significant role in catalysis. The electron-withdrawing nature of the sulfonyl group can be harnessed to influence the reactivity of adjacent functional groups. For instance, sulfone-containing ligands can be synthesized to coordinate with metal centers, thereby modifying the activity and selectivity of homogeneous catalysts.

Furthermore, recent research has explored the use of sulfones as activating groups in various organic transformations. The sulfonyl group can facilitate reactions at neighboring carbon atoms and can also serve as a leaving group in certain cross-coupling reactions. This opens up avenues for the development of novel synthetic methodologies where sulfone derivatives act as key reagents or catalyst components. The versatility of sulfones in this context continues to be an active area of research, with potential applications in the synthesis of complex organic molecules.

Research on "Benzene, dimethyl((methylphenyl)sulfonyl)-" in Supramolecular Chemistry and Molecular Recognition Remains Undocumented in Publicly Available Literature

Extensive searches for the chemical compound "Benzene, dimethyl((methylphenyl)sulfonyl)-" have yielded no specific research detailing its applications in supramolecular chemistry or molecular recognition, including its use in host-guest systems.

While the broader field of supramolecular chemistry often involves aromatic compounds and sulfonyl groups to facilitate non-covalent interactions, there is no readily available scientific literature, such as peer-reviewed articles or patents, that specifically investigates the potential of "Benzene, dimethyl((methylphenyl)sulfonyl)-" in these advanced applications.

Future Research Directions and Emerging Paradigms for Benzene, Dimethyl Methylphenyl Sulfonyl

Development of Sustainable and Green Synthetic Pathways

The synthesis of aromatic sulfones traditionally relies on methods that can be resource-intensive and generate significant waste. nih.gov Future research should prioritize the development of sustainable and green synthetic pathways to Benzene (B151609), dimethyl((methylphenyl)sulfonyl)-. This involves exploring alternative reagents, catalysts, and reaction conditions that are more environmentally benign.

One promising avenue is the direct fixation of sulfur dioxide (SO₂), a common industrial byproduct, into the molecular framework. nih.gov This approach not only utilizes a waste stream but also offers a more atom-economical route to the sulfonyl group. Additionally, the use of green oxidants, such as hydrogen peroxide (H₂O₂), in catalytic sulfide (B99878) oxidation presents a cleaner alternative to traditional stoichiometric oxidants. nih.gov The development of heterogeneous catalysts for these oxidations could further enhance sustainability by simplifying catalyst recovery and reuse. nih.gov

Another key area of focus should be the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs). Research into utilizing safer, biodegradable, and renewable solvents, or even solvent-free reaction conditions, would significantly improve the environmental footprint of synthesizing Benzene, dimethyl((methylphenyl)sulfonyl)-. youtube.com For instance, dimethyl carbonate (DMC) has been explored as a green solvent and C1 building block in the synthesis of related sulfur-containing compounds. researchgate.netnih.gov

Table 1: Comparison of Traditional and Green Synthetic Approaches for Aromatic Sulfones

| Feature | Traditional Methods | Emerging Green Methods |

| Sulfonyl Source | Sulfonyl chlorides | Sulfur dioxide (SO₂) fixation |

| Oxidants | Stoichiometric metal oxidants | Catalytic H₂O₂ |

| Catalysts | Homogeneous catalysts | Heterogeneous, recyclable catalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Green solvents (e.g., DMC), solvent-free conditions |

| Byproducts | Often hazardous and in high volume | Minimal and less hazardous byproducts |

Exploration of Novel Reactivity and Mechanistic Discoveries

The sulfonyl group is known for its diverse reactivity, acting as a "chemical chameleon" that can be modulated to have electrophilic, nucleophilic, or radical character. nih.gov Future research should delve into the unique reactivity of Benzene, dimethyl((methylphenyl)sulfonyl)- and uncover the underlying reaction mechanisms.

A particularly intriguing area is the study of sulfonyl migrations. rsc.org These "unusual" and "unexpected" rearrangements, which can occur through polar or radical pathways, could be harnessed to develop novel synthetic transformations. rsc.org Isotopic labeling, crossover experiments, and computational studies, such as density functional theory (DFT) calculations, will be instrumental in elucidating the mechanisms of such migrations. rsc.org

The exploration of radical-mediated reactions involving the sulfonyl group is another promising frontier. nih.govresearchgate.net Sulfonyl radicals can be generated under mild conditions and participate in a variety of addition and cyclization reactions. nih.govnih.gov Understanding the factors that govern the formation and reactivity of the sulfonyl radical derived from Benzene, dimethyl((methylphenyl)sulfonyl)- could lead to the development of new carbon-sulfur and carbon-carbon bond-forming methodologies.

Table 2: Potential Areas of Novel Reactivity for Benzene, dimethyl((methylphenyl)sulfonyl)-

| Reaction Type | Potential Application | Mechanistic Tools |

| Sulfonyl Migrations | Synthesis of complex molecular architectures | Isotopic labeling, DFT calculations |

| Radical Additions | Formation of new C-S and C-C bonds | Electron Paramagnetic Resonance (EPR) |

| Photocatalysis | Late-stage functionalization | Transient absorption spectroscopy |

| Electrosynthesis | Green generation of reactive intermediates | Cyclic voltammetry |

Rational Design of Functional Materials based on the Compound's Architecture

The rigid and polar nature of the sulfonyl group, combined with the aromatic rings in Benzene, dimethyl((methylphenyl)sulfonyl)-, makes it an attractive building block for the rational design of functional materials. wikipedia.org Future research should focus on incorporating this molecule into polymers and other advanced materials to exploit its unique properties.

Polymers containing sulfone groups are known for their high strength, thermal stability, and resistance to oxidation and corrosion. wikipedia.org By polymerizing derivatives of Benzene, dimethyl((methylphenyl)sulfonyl)-, it may be possible to create novel engineering plastics with tailored properties for demanding applications. The specific arrangement of the dimethyl and methylphenyl groups could influence the polymer's solubility, processability, and final material properties.

Another exciting application is in the development of materials for separation science. Sulfonyl-embedded reversed-phase materials have shown unique selectivity for polyaromatic analytes, attributed to sulfonyl-π and sulfonic acid-π interactions. nih.gov Benzene, dimethyl((methylphenyl)sulfonyl)- could be immobilized on a solid support to create a novel stationary phase for high-performance liquid chromatography (HPLC) with potentially unique separation capabilities.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Table 3: Applications of AI and Machine Learning in the Study of Benzene, dimethyl((methylphenyl)sulfonyl)-

| Application Area | AI/ML Tool | Potential Outcome |

| Synthesis Planning | Retrosynthesis algorithms | Identification of novel and efficient synthetic routes |

| Reaction Optimization | Bayesian optimization | Rapid determination of optimal reaction conditions |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of physical, chemical, and biological properties |

| Materials Design | Generative models | De novo design of functional polymers and materials |

Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Characterization

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. Future research should leverage advanced analytical methodologies for the in-situ monitoring and characterization of reactions involving Benzene, dimethyl((methylphenyl)sulfonyl)-.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.com This allows for the precise determination of reaction kinetics and the identification of transient species that may not be observable through traditional offline analysis. Hyphenated techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are invaluable for separating and identifying complex reaction mixtures.

For the characterization of materials derived from Benzene, dimethyl((methylphenyl)sulfonyl)-, a suite of advanced techniques will be necessary. X-ray diffraction can provide information on the crystalline structure of the compound and its derivatives. For polymeric materials, techniques like gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) will be essential for determining molecular weight distribution and thermal properties, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.